

A Comparative Guide to ERK2 Inhibitors for Preclinical Research

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Compound of Interest		
Compound Name:	ERK2-IN-4	
Cat. No.:	B579907	Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key ERK inhibitors, supported by experimental data and detailed protocols. As the specific compound "ERK2-IN-4" is not publicly documented, this guide will focus on a selection of well-characterized and widely used ERK inhibitors: SCH772984, Ravoxertinib (GDC-0994), Ulixertinib (BVD-523), Temuterkib (LY3214996), and MK-8353.

Extracellular signal-regulated kinase 2 (ERK2) is a pivotal serine/threonine kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway is fundamental in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[2] Dysregulation of the MAPK/ERK pathway is a frequent driver of oncogenesis, making its components, particularly ERK1 and ERK2, attractive targets for therapeutic intervention.[2]

ERK inhibitors function by binding to the ATP-binding site of ERK1/2, thereby preventing the phosphorylation of their downstream substrates and halting the signal transduction cascade.[3] These inhibitors are being actively investigated for their potential in treating various cancers, especially those harboring mutations in upstream components like BRAF and RAS.[4]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a multi-tiered kinase cascade initiated by extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers a series of phosphorylation events, activating RAS, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1

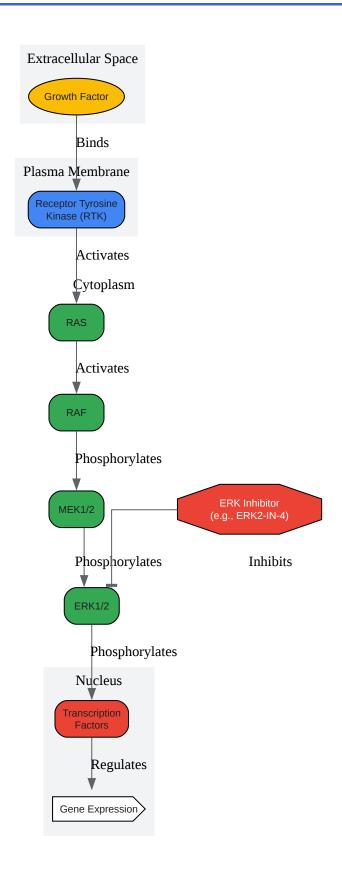






and MEK2, which are the direct upstream kinases of ERK1 and ERK2. Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cellular responses.[1][2]





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Figure 1: The canonical MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.

Comparative Analysis of ERK Inhibitors

The following tables summarize the biochemical potency and cellular activity of several prominent ERK inhibitors based on publicly available data.

Table 1: Biochemical Potency of Selected ERK Inhibitors

Inhibitor	Target	IC50 (nM)	Reference
SCH772984	ERK1	4	[5][6]
ERK2	1	[5][6]	
Ravoxertinib (GDC-0994)	ERK1	1.1	[5][6]
ERK2	0.3	[5][6]	
Ulixertinib (BVD-523)	ERK2	<0.3	[5][6]
Temuterkib (LY3214996)	ERK1	5	[4][5]
ERK2	5	[4][5]	
MK-8353	ERK1	23.0	[5]
ERK2	8.8	[5]	

Table 2: Cellular Activity of Selected ERK Inhibitors

Inhibitor	Cell Line	Assay	IC50 (nM)	Reference
SCH772984	H727 (Parental)	Cell Proliferation	135	[7]
KO-947 (similar to Ulixertinib)	Colo829 (BRAF V600E)	Cell Proliferation	82	[4]
Compound 39 (Isoindolinone class)	HCT-116	Tumor Growth Inhibition (in vivo)	71% inhibition	[4]



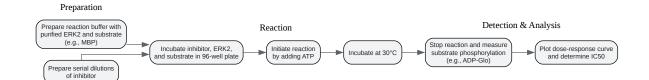
Experimental Protocols

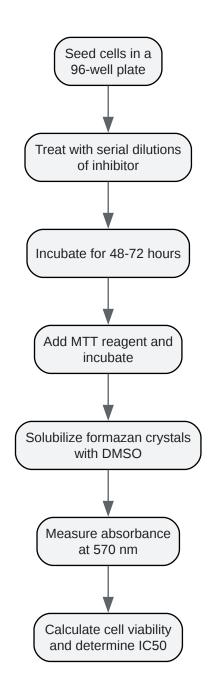
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are standard protocols for key in vitro assays.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ERK2.







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